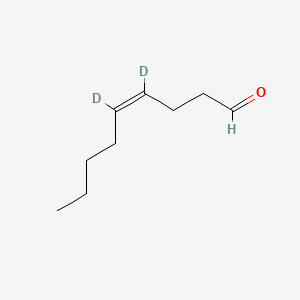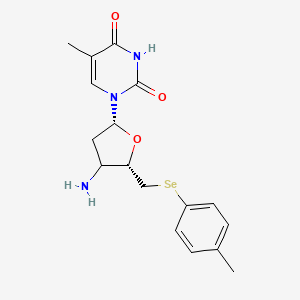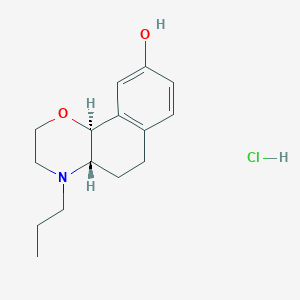
ent-Naxagolide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ent-Naxagolide Hydrochloride involves several steps. One common synthetic route includes the reaction of a precursor compound with PCl5 or oxalyl chloride to yield the corresponding acyl chloride. This intermediate is then cyclized using FeCl3 in a nitromethane-dichloromethane mixture to produce the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
ent-Naxagolide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
ent-Naxagolide Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of dopamine receptor interactions.
Biology: Researchers use it to investigate the role of dopamine receptors in various biological processes.
Industry: The compound is used in the development of new pharmaceuticals targeting dopamine receptors.
Mecanismo De Acción
ent-Naxagolide Hydrochloride exerts its effects by acting as an agonist at dopamine D2 receptors. This interaction stimulates the receptors, mimicking the action of dopamine. The activation of these receptors plays a crucial role in modulating neurotransmission in the brain, which is particularly relevant in the treatment of Parkinson’s syndrome and other extrapyramidal disorders .
Comparación Con Compuestos Similares
ent-Naxagolide Hydrochloride is unique due to its specific action on dopamine D2 receptors. Similar compounds include:
Naxagolide Hydrochloride: Another dopamine D2-receptor agonist with similar applications.
Pramipexole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: Another dopamine agonist used for similar therapeutic purposes.
These compounds share the common feature of targeting dopamine receptors but differ in their chemical structures and specific receptor affinities, which can influence their pharmacological profiles and therapeutic applications.
Propiedades
Fórmula molecular |
C15H22ClNO2 |
|---|---|
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
(4aS,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m0./s1 |
Clave InChI |
NNEACMQMRLNNIL-YYLIZZNMSA-N |
SMILES isomérico |
CCCN1CCO[C@@H]2[C@@H]1CCC3=C2C=C(C=C3)O.Cl |
SMILES canónico |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

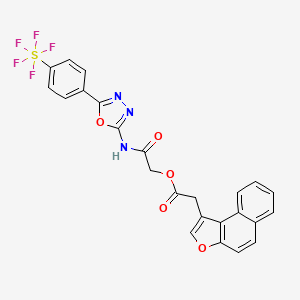
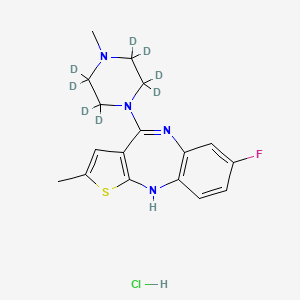

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)

![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
